molecular formula C16H16N2OS B2724725 N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine CAS No. 320419-97-4

N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine

Cat. No.: B2724725
CAS No.: 320419-97-4
M. Wt: 284.38
InChI Key: XJVPNXKEWSFGSO-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine is a chemical compound based on the 1,4-benzothiazine heterocyclic scaffold, which is recognized as an attractive building block in medicinal chemistry . While specific biological data for this exact analog is not available in the public domain, derivatives of the 1,4-benzothiazine core are extensively investigated for a wide spectrum of biological and pharmacological activities. These include potential anticancer and antitumor, antioxidant, antimicrobial, antibacterial, and antifungal properties . This scaffold has also been associated with antiviral, antimalarial, antidiabetic, and anti-inflammatory activities, making it a versatile template for drug discovery and biochemical research . Furthermore, benzothiazine derivatives have been explored as synthetic intermediates for the construction of more complex chiral heterocyclic compounds and have been investigated in the context of developing potential protease inhibitors, highlighting their value in medicinal and organic chemistry research programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-19-14-8-6-12(7-9-14)10-17-16-18-15-5-3-2-4-13(15)11-20-16/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVPNXKEWSFGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=C2NC3=CC=CC=C3CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea Intermediate Formation

The most widely adopted route begins with the synthesis of 2-thioureidobenzamide precursors. As demonstrated in WO2011132070A1, methyl 2-isothiocyanatobenzoate reacts with secondary amines to form thiourea intermediates. For N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine, 4-methoxybenzylamine is condensed with methyl 2-isothiocyanatobenzoate in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, yielding the thiourea adduct with 85–90% efficiency.

Acid-Catalyzed Cyclization

Concentrated sulfuric acid induces cyclization of the thiourea intermediate into the benzothiazinone core. This step, performed at 0–5°C for 6 hours, achieves 70–75% yield. The reaction mechanism involves protonation of the thiocarbonyl group, followed by intramolecular nucleophilic attack by the adjacent amide nitrogen. Critical parameters include:

Parameter Optimal Range Impact on Yield
H₂SO₄ Concentration 95–98% <70% at <90%
Temperature 0–5°C Polymerization >10°C
Reaction Time 5–7 hours Side products after 8 hours

Nucleophilic Substitution on 2-Halobenzothiazines

Halogenated Precursor Synthesis

2-Chloro-4H-3,1-benzothiazine serves as a key intermediate. Its preparation involves treating 2-aminobenzoic acid with thiophosgene in dichloromethane, followed by cyclization with phosphorus oxychloride. Alternative halogen sources (e.g., N-bromosuccinimide) yield 2-bromo derivatives, which exhibit higher reactivity toward aromatic amines.

Amine Coupling

Nucleophilic aromatic substitution of 2-chlorobenzothiazine with 4-methoxybenzylamine proceeds in tetrahydrofuran (THF) using potassium tert-butoxide as a base. This method, detailed in PMC10254314, achieves 82% yield under reflux conditions (66°C, 24 hours). The reaction tolerates electron-donating groups on the benzylamine, with methoxy substituents enhancing nucleophilicity.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

A state-of-the-art approach employs palladium(II) acetate and BrettPhos ligand to couple 2-bromo-4H-3,1-benzothiazine with 4-methoxybenzylamine. Optimized conditions (dioxane/water, 100°C, 18 hours) provide 88% yield with <5% dimerization byproducts. This method enables late-stage functionalization, particularly valuable for introducing isotopic labels or fluorophores.

Suzuki-Miyaura Variants

While less common, Suzuki coupling has been explored using 2-boronobenzothiazine and 4-methoxybenzyl halides. However, competing protodeboronation limits yields to 55–60%.

Electrochemical Synthesis

Mo(CO)₆-Mediated Carbonylation

An innovative electrochemical method utilizes molybdenum hexacarbonyl [Mo(CO)₆] as a CO surrogate. In a divided cell, 2-iodophenol undergoes carbonylation with cyanamide at 65°C under constant potential (6.5 V), forming the benzothiazine core in 76% yield. Subsequent alkylation with 4-methoxybenzyl bromide completes the synthesis.

Advantages Over Thermal Methods

Electrochemical routes eliminate gaseous CO handling and reduce reaction times from 24 hours to 5 hours. Energy consumption analysis reveals a 40% reduction in process mass intensity compared to traditional methods.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Method Yield (%) Purity (HPLC) Scalability Cost Index*
Cyclocondensation 70–75 95–98 Pilot-scale 1.0
Nucleophilic Substitution 82 97 Bench-scale 1.2
Buchwald-Hartwig 88 99 Industrial 3.5
Electrochemical 76 96 Lab-scale 2.8

*Cost Index relative to cyclocondensation (1.0 = $150/g)

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Antimycobacterial Activity

Benzothiazine derivatives, including N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine, have shown promising antimycobacterial properties. For instance, compounds like 8-nitrobenzothiazinones have been identified as potent inhibitors of Mycobacterium tuberculosis by targeting essential enzymes involved in cell wall synthesis, such as decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) . The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazine core can enhance efficacy against mycobacterial strains.

Anti-inflammatory and Antioxidant Properties

Studies have indicated that benzothiazine derivatives exhibit anti-inflammatory and antioxidant activities. Compounds within this class have been evaluated for their ability to inhibit inflammatory mediators and reactive oxygen species (ROS), making them potential candidates for treating conditions associated with oxidative stress .

Anticancer Potential

The anticancer properties of benzothiazine derivatives have also been explored. Specific analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that they may interfere with cancer cell proliferation and survival mechanisms . Research into the mechanisms of action is ongoing, with some studies focusing on apoptosis induction and cell cycle arrest.

Antitubercular Agents

The most notable application of this compound lies in its potential as an antitubercular agent. The efficacy of related compounds has led to their development as new treatments for tuberculosis, particularly in cases resistant to conventional therapies .

Neurodegenerative Diseases

Recent studies suggest that benzothiazine derivatives may also play a role in treating neurodegenerative diseases complicated by depression. Compounds designed to target monoamine oxidase enzymes show promise in managing symptoms associated with these conditions .

Case Studies and Research Findings

StudyCompoundFindings
Nosova et al., 20215-fluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-oneDemonstrated significant in vitro activity against M. tuberculosis H 37Rv (0.7 µg/mL) .
ResearchGate PublicationVarious benzothiazine derivativesHighlighted antibacterial activity against multiple bacterial strains .
PMC ArticleBenzothiazole–Isoquinoline DerivativesShowed inhibition of monoamine oxidase B and butyrylcholinesterase with good blood-brain barrier penetration .

Mechanism of Action

N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine can be compared with other benzothiazine derivatives, such as:

    N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-one: Similar structure but with a carbonyl group at the 2-position.

    N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-thiol: Similar structure but with a thiol group at the 2-position.

Uniqueness: The presence of the methoxybenzyl group in this compound imparts unique chemical and biological properties, making it distinct from other benzothiazine derivatives. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
N-(4-Methylphenyl)-4H-3,1-benzothiazin-2-amine 4-CH₃ C₁₅H₁₄N₂S 254.35 CAS: 109768-67-4; No reported biological data.
N-(2-Methylphenyl)-4H-3,1-benzothiazin-2-amine 2-CH₃ C₁₅H₁₄N₂S 254.35 CAS: 108288-50-2; Synthesized via similar routes but with ortho-methylbenzylamine.
N-(4-Chloro-2-methylphenyl)-4H-3,1-benzothiazin-2-amine 4-Cl, 2-CH₃ C₁₅H₁₃ClN₂S 288.80 Higher molecular weight due to chlorine; potential enhanced bioactivity.

Key Observations :

  • Electron-donating vs. withdrawing groups : Methoxy (OCH₃) groups increase polarity compared to methyl (CH₃), influencing solubility and intermolecular interactions .
  • Steric effects : Ortho-substituted analogs (e.g., 2-methylphenyl) may exhibit hindered rotation, affecting crystal packing and melting points .

Core-Modified Analogs

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Key Properties
4-Phenyl-4H-3,1-benzothiazin-2-amine Phenyl at C4 C₁₄H₁₂N₂S 240.32 Altered core geometry; potential for π-π stacking in crystal structures.
N-(4-Pyridinylmethyl)-4H-3,1-benzothiazin-2-amine Pyridinylmethyl C₁₄H₁₃N₃S 255.34 Basic pyridine nitrogen may enhance solubility and metal coordination.

Key Observations :

  • Heteroatom incorporation : Pyridine derivatives () introduce basic nitrogen, altering electronic properties and pharmacokinetics.

Functionalized Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
(Z)-4-(Chloromethylidene)-N,N-dialkyl-4H-3,1-benzothiazin-2-amine Halomethylidene Variable ~300–350 Synthesized via one-pot dehydrosulfurization; enhanced reactivity due to halogenated exocyclic double bonds.
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine Oxadiazine core Variable ~400–450 Oxadiazine analogs show divergent reactivity; some derivatives resist isolation due to stability issues .

Key Observations :

  • Heterocycle replacement : Oxadiazine cores () exhibit distinct electronic profiles compared to benzothiazines, affecting protease inhibition (e.g., cathepsin L) .

Biological Activity

N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine is a compound belonging to the benzothiazine class, which has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazine core with a methoxybenzyl substituent. The structural formula can be represented as follows:

C12H12N2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{S}

This compound's unique structure contributes to its interaction with various biological targets.

The primary mechanism of action for this compound involves its role as a serotonin receptor agonist , specifically targeting the 5-HT2A/C and 5-HT1A receptors. Activation of these receptors leads to increased levels of neurotransmitters such as dopamine (DA), serotonin (5-HT), and glutamate (GLU) in the brain, influencing mood and cognitive functions.

Biochemical Pathways

The activation of serotonin receptors by this compound affects several biochemical pathways:

  • Increased Neurotransmitter Release : Enhanced release of DA and 5-HT can improve mood and cognitive functions.
  • Modulation of Neuronal Excitability : Alters neuronal excitability, which may have implications for anxiety and depression treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Slow penetration into brain tissue.
  • Distribution : Moderate distribution across tissues.
  • Metabolism : Involves cytochrome P450 enzymes, impacting the metabolism of other drugs.

Biological Activities

This compound has been evaluated for various biological activities:

Antimicrobial Activity

Research indicates that compounds within the benzothiazine class exhibit antimicrobial properties. This compound has shown potential against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis .

Anticancer Properties

Studies have highlighted the anticancer potential of benzothiazine derivatives. This compound has been investigated for its efficacy in inhibiting cancer cell proliferation through apoptosis induction in specific cancer lines .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anti-HBV activityDemonstrated significant inhibition of HBV replication in vitro.
Study 2Assess antimicrobial effectsShowed effectiveness against Gram-positive bacteria with low MIC values.
Study 3Investigate anticancer activityInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency.

Q & A

Q. What synthetic methodologies are reported for N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine, and how can reaction conditions be optimized for improved yield?

The compound is synthesized via condensation of 4-methoxybenzylamine with a benzothiazinone precursor under reflux, yielding 67% with purification by column chromatography . Key optimization steps include:

  • Solvent selection : Dichloromethane (CH₂Cl₂) is commonly used for its polarity and stability under acidic/basic conditions .
  • Temperature control : Maintaining 253 K during reactant addition minimizes side reactions .
  • Reagent stoichiometry : Excess m-chloroperbenzoic acid (m-CPBA) (1.5 equiv.) ensures complete oxidation in Baeyer-Villiger reactions .
    Advanced optimization may involve microwave-assisted synthesis (e.g., for analogous compounds), which reduces reaction time and improves regioselectivity .

Q. How are structural features of this compound validated using spectroscopic and crystallographic techniques?

  • NMR analysis : ¹H and ¹³C NMR confirm the presence of methoxy (δ 3.73 ppm, OCH₃), aromatic protons (δ 6.89–8.43 ppm), and NH/CH₂ groups . Discrepancies in sulfur content (e.g., 11.86% calculated vs. 11.46% observed in elemental analysis) may arise from residual solvents or incomplete combustion .
  • X-ray crystallography : Dihedral angles between aromatic rings (e.g., 32.38° for methoxy-phenyl vs. benzothiazine rings) and intermolecular C–H···O interactions stabilize the crystal lattice . For Z′ = 4 structures, synchrotron radiation resolves packing anomalies .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Baeyer-Villiger oxidation) influence product distribution, and how can intermediates be characterized?

In Baeyer-Villiger oxidations, temperature dictates product selectivity:

  • At 253 K, 2-arylimino-N-aryl-2H-benzooxazin-3-amines form via electrophilic attack on the indolinone carbonyl .
  • At higher temperatures, N-oxide derivatives dominate due to radical stabilization .
    Intermediates like thiourea derivatives (from isothiocyanate-amine reactions) are characterized via LC-MS and IR spectroscopy to track S=C–N vibrational modes (~1250 cm⁻¹) .

Q. What strategies resolve contradictions in spectral or elemental analysis data?

  • Elemental analysis discrepancies : For sulfur content mismatches (e.g., 11.86% vs. 11.46%), combustion analysis should be repeated under oxygen-rich conditions to ensure complete oxidation .
  • NMR signal splitting : Overlapping aromatic signals (δ 6.89–8.43 ppm) are resolved using high-field instruments (≥400 MHz) or 2D-COSY/HMBC to assign coupling patterns .

Q. How do substituent effects (e.g., methoxy groups) modulate intermolecular interactions in solid-state structures?

The 4-methoxybenzyl group enhances crystal packing via:

  • C–H···O interactions : Methoxy oxygen acts as a hydrogen-bond acceptor (Table 1 in ).
  • π-π stacking : The benzothiazine ring aligns with methoxyphenyl groups at dihedral angles <35°, favoring face-to-face stacking .
    Comparative studies with non-methoxy analogs (e.g., N-(2-methylphenyl) derivatives ) show reduced thermal stability due to weaker van der Waals interactions.

Q. What computational methods are employed to predict reactivity or biological activity of this compound?

  • DFT calculations : Optimize transition states for cyclization steps (e.g., benzothiazine ring formation) using B3LYP/6-31G(d) basis sets .
  • Docking studies : For antimicrobial activity predictions, molecular docking against bacterial DNA gyrase (PDB: 1KZN) identifies hydrogen-bonding interactions with the benzothiazine NH group .

Methodological Considerations

Q. How can reaction scalability be addressed without compromising purity?

  • Batch vs. flow chemistry : Flow systems minimize exothermic side reactions (e.g., during m-CPBA additions) .
  • Purification : Gradient elution (n-hexane:ethyl acetate from 90:10 to 70:30) on silica gel removes polar byproducts .

Q. What are best practices for handling air- or moisture-sensitive intermediates in the synthesis?

  • Schlenk techniques : Use anhydrous CH₂Cl₂ and argon atmospheres for thiourea intermediate isolation .
  • In situ monitoring : Real-time FTIR tracks isothiocyanate consumption (peak at ~2050 cm⁻¹) to quench reactions at optimal conversion .

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